molecular formula C9H5ClN2O2 B8095734 3-Chloro-1,6-naphthyridine-7-carboxylic acid

3-Chloro-1,6-naphthyridine-7-carboxylic acid

Cat. No.: B8095734
M. Wt: 208.60 g/mol
InChI Key: XMDCUMJLXPHAEC-UHFFFAOYSA-N
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Description

3-Chloro-1,6-naphthyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,6-naphthyridine-7-carboxylic acid typically involves the chlorination of 1,6-naphthyridine-7-carboxylic acid. One common method includes the reaction of 1,6-naphthyridine-7-carboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 3-position of the naphthyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,6-naphthyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1,6-naphthyridine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1,6-naphthyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the derivative or analog being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,6-naphthyridine-7-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

3-chloro-1,6-naphthyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-6-1-5-3-11-8(9(13)14)2-7(5)12-4-6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDCUMJLXPHAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=CC2=NC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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